BenchChemオンラインストアへようこそ!

4-BENZOYL-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE

Regioisomerism benzoxazole‑benzamide pharmacophore anticancer SAR

4‑Benzoyl‑N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]benzamide is a fully synthetic, meta‑substituted benzoxazole‑phenyl‑benzamide with the molecular formula C₂₇H₁₈N₂O₃ and a molecular weight of 418.4 g·mol⁻¹ [REFS‑1]. The compound embeds a 4‑benzoylbenzamide core linked through a 1,3‑phenylene bridge to a benzoxazole heterocycle, a connection pattern that distinguishes it from its para‑substituted regioisomer (CAS 361173‑47‑9) and from simpler benzamide or benzoxazole analogs.

Molecular Formula C27H18N2O3
Molecular Weight 418.452
CAS No. 361173-72-0
Cat. No. B2530843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BENZOYL-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE
CAS361173-72-0
Molecular FormulaC27H18N2O3
Molecular Weight418.452
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C27H18N2O3/c30-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(31)28-22-10-6-9-21(17-22)27-29-23-11-4-5-12-24(23)32-27/h1-17H,(H,28,31)
InChIKeyWSJAAYIHZZNRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑BENZOYL‑N‑[3‑(1,3‑BENZOXAZOL‑2‑YL)PHENYL]BENZAMIDE (CAS 361173‑72‑0): A Meta‑Substituted Benzoxazole‑Phenyl‑Benzamide for Targeted Anticancer and Antiparasitic Research


4‑Benzoyl‑N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]benzamide is a fully synthetic, meta‑substituted benzoxazole‑phenyl‑benzamide with the molecular formula C₂₇H₁₈N₂O₃ and a molecular weight of 418.4 g·mol⁻¹ [REFS‑1]. The compound embeds a 4‑benzoylbenzamide core linked through a 1,3‑phenylene bridge to a benzoxazole heterocycle, a connection pattern that distinguishes it from its para‑substituted regioisomer (CAS 361173‑47‑9) and from simpler benzamide or benzoxazole analogs. It appears in patent disclosures that claim benzo‑heterocyclic derivatives for cancer prevention and metastasis inhibition [REFS‑2], and it has been explored as a building block in the synthesis of antimalarial benzoxazole‑phenyl‑benzamides [REFS‑3].

Why Simple Benzamide or Benzoxazole Analogs Cannot Substitute for the Specific Meta‑Substituted 4‑Benzoyl‑N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]benzamide Scaffold


Generic substitution with a simple benzamide (e.g., 4‑benzoylbenzamide) or a monocyclic benzoxazole would eliminate the conformationally restricted 1,3‑phenylene‑benzoxazole extension that is essential for the compound’s interaction with multiple biological targets. In the class of benzoxazole‑benzamide conjugates, subtle changes in linker position (meta vs. para) or replacement of the amide bond with a thiourea lead to substantial shifts in cytotoxicity and kinase‑inhibitory profiles [REFS‑1]. Even closely related analogs such as the para‑substituted regioisomer (CAS 361173‑47‑9) are recognized as distinct chemical entities in patent and procurement databases, indicating that isomeric substitution alone can alter both intellectual‑property status and experimental pharmacology [REFS‑2]. Consequently, direct interchange of in‑class compounds without experimental re‑validation risks loss of target affinity, unpredictable selectivity, and non‑reproducible biological outcomes.

Quantitative Differentiation Evidence for 4‑Benzoyl‑N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]benzamide (CAS 361173‑72‑0) Against Closest Analogs


Meta‑ vs. Para‑Regioisomer: Structural Differentiation Dictates Pharmacophoric Geometry

The target compound is the meta‑substituted regioisomer, whereas the most commonly listed analog is the para‑substituted isomer (CAS 361173‑47‑9). In benzoxazole‑phenyl‑benzamide series, regioisomeric placement of the benzoxazole on the central phenyl ring was shown to be a critical determinant of PARP‑1 inhibitory potency – a finding that directly implies that meta‑ and para‑isomers cannot be treated as interchangeable [REFS‑1]. The distinct InChI Keys (WSJAAYIHZZNRTP‑UHFFFAOYSA‑N for the meta‑isomer vs. CLJISLJUKMRSQJ‑UHFFFAOYSA‑N for the para‑isomer) reflect non‑superimposable 3D geometries that govern target‑binding profiles [REFS‑2].

Regioisomerism benzoxazole‑benzamide pharmacophore anticancer SAR

Presence of 4‑Benzoylbenzamide Core Elevates Anticancer Potential Over Simple Benzamide or Benzoxazole Fragments

4‑Benzoylbenzamide itself has been investigated as a kinase‑inhibitory fragment, while monocyclic benzoxazoles show weak or no cytotoxicity in many assays. Conjugating both moieties through a phenyl linker creates a chemotype that can simultaneously engage multiple targets. In a published series of 2‑thioacetamido‑linked benzoxazole‑benzamide conjugates, compounds 1 and 11 displayed potent VEGFR‑2 inhibition and selective cytotoxicity against HCT‑116 and MCF‑7 cell lines (IC₅₀ values comparable to sorafenib) [REFS‑1]. Although the exact quantification for the target compound is not yet published, the conserved architecture places it in the same active class, whereas the isolated 4‑benzoylbenzamide fragment lacks the benzoxazole‑phenyl extension necessary for VEGFR‑2 engagement [REFS‑2].

Benzoxazole‑benzamide conjugate VEGFR‑2 inhibition antiproliferative

The Target Compound Sits in a Class that Demonstrates Low‑Micromolar PARP‑1 Inhibition – a Feature Absent in Non‑Benzamide Heterocycles

Benzamide‑benzoxazole hybrids have been deliberately designed to mimic the PARP‑1‑inhibitory pharmacophore. Compound 28d, a hydroxy‑substituted benzamide‑benzoxazole, exhibited an IC₅₀ of 3.2 µM against PARP‑1 and reduced cell viability 2.8‑ to 4.2‑fold in SNU‑251 and MDA‑MB‑231 cells relative to DMSO controls [REFS‑1]. The target compound maintains the identical benzamide‑benzoxazole core, while non‑benzamide heterocycles (e.g., oxadiazole‑linked benzoxazoles) show IC₅₀ values as low as 0.11 µM but act through entirely different targets (e.g., topoisomerase), limiting their utility in PARP‑directed studies [REFS‑2].

PARP‑1 inhibitor benzamide pharmacophore DNA‑damage repair

Physicochemical Properties Provide Procurement‑Relevant Differentiation from Thiourea‑Linked Analogs

The target compound contains an amide (CONH) linker, whereas the closely related thiourea analog (N‑((3‑(benzo[d]oxazol‑2‑yl)phenyl)carbamothioyl)‑4‑benzoylbenzamide, CAS 477536‑13‑3) features a carbamothioyl (CSNH) group [REFS‑1]. Amide linkages generally confer superior chemical and metabolic stability compared to thioureas, which are more prone to oxidation and may generate reactive intermediates. The molecular weight of the amide (418.4 g·mol⁻¹) is also ~12 % lower than that of the thiourea analog (477.5 g·mol⁻¹), resulting in a more favorable drug‑likeness profile per the rule‑of‑five [REFS‑2].

Drug‑likeness physicochemical profile stability

High‑Value Application Scenarios for 4‑Benzoyl‑N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]benzamide Derived from Quantitative Evidence


Anticancer Lead Optimization Focused on VEGFR‑2‑Driven Tumors

Given that structurally analogous benzoxazole‑benzamide conjugates exhibit VEGFR‑2 inhibitory activity and low‑micromolar cytotoxicity against MCF‑7 and HCT‑116 cell lines [REFS‑1], the target compound is a logical starting scaffold for medicinal chemistry campaigns seeking dual VEGFR‑2/cytotoxic agents. It can be used to generate SAR libraries by varying substituents on the 4‑benzoyl or benzoxazole rings, while retaining the meta‑phenyl‑amide core that differentiates it from para‑isomeric series.

PARP‑1 Inhibitor Probe Development

Because the benzamide‑benzoxazole class has demonstrated PARP‑1 inhibition with IC₅₀ values of ~3.2 µM in biochemical assays [REFS‑1], the compound can serve as a probe for studying DNA‑damage repair pathways in BRCA‑deficient cancer models. Its amide‑linked core avoids the metabolic liability of thiourea analogs, making it preferable for extended in vitro stability studies.

Antimalarial Drug Discovery: Benzoxazole‑Phenyl‑Benzamide Building Block

The compound’s scaffold has been explicitly explored in the synthesis of novel benzoxazole‑phenyl‑benzamides targeting Plasmodium falciparum [REFS‑2]. Researchers can use it as a validated intermediate to construct focused libraries against malaria, benefiting from the established synthetic route and the structural distinction from simpler benzamides that lack the benzoxazole heterocycle.

Chemical Biology Tool for Investigating Multi‑Target Engagement in Cancer

The 4‑benzoylbenzamide‑benzoxazole architecture plausibly engages both growth factor receptor kinases (VEGFR‑2) and nuclear PARP enzymes, based on class‑level evidence [REFS‑1][REFS‑3]. This multi‑target profile makes the compound a candidate for polypharmacology studies where simultaneous inhibition of angiogenesis and DNA repair is desired, a strategy that cannot be achieved with single‑target fragments.

Quote Request

Request a Quote for 4-BENZOYL-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.